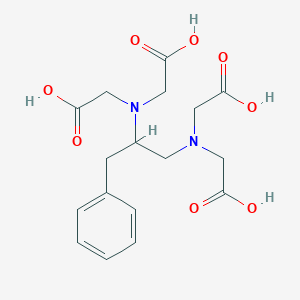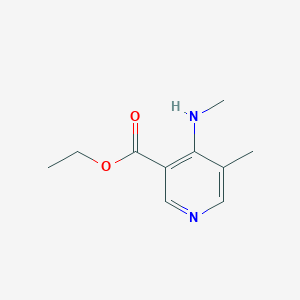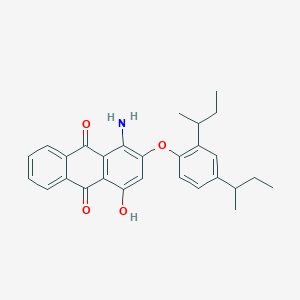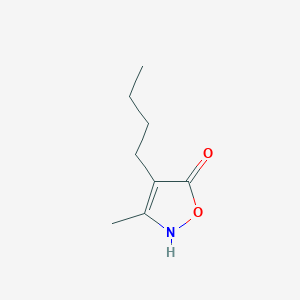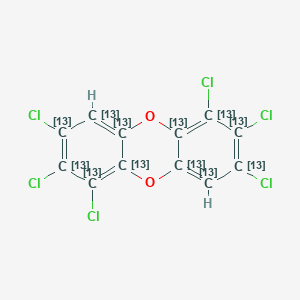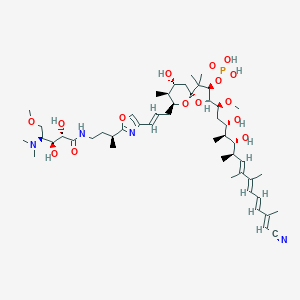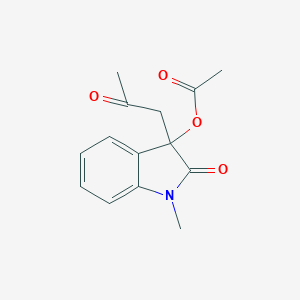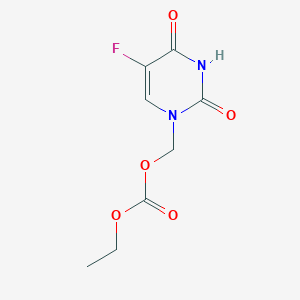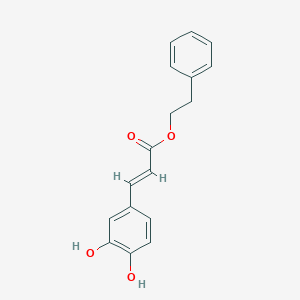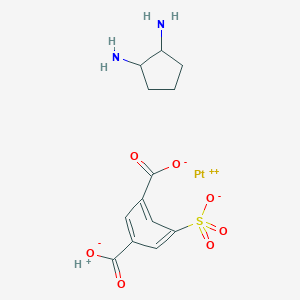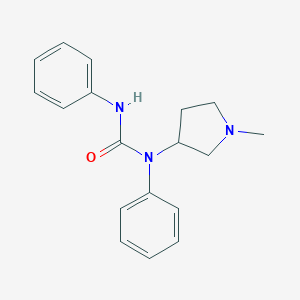
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea, also known as DPU, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. DPU belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells. Additionally, 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemische Und Physiologische Effekte
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been found to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter activity. Additionally, 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. Additionally, 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been found to exhibit low toxicity in vitro, which is a desirable characteristic for potential therapeutic agents. However, one of the limitations of using 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea in lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea. One potential direction is the investigation of its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea in cancer cells and neurodegenerative diseases. Finally, the development of more efficient synthesis methods for 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea may improve its bioavailability and efficacy for potential therapeutic applications.
Synthesemethoden
The synthesis of 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea involves the reaction between 1-methyl-3-pyrrolidinylamine and diphenylisocyanate in the presence of a catalyst. The resulting compound is then purified through a series of chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been extensively studied for its potential applications in cancer treatment, as it has been found to exhibit potent anti-tumor activity in vitro. Additionally, 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid plaques.
Eigenschaften
CAS-Nummer |
19996-88-4 |
|---|---|
Produktname |
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea |
Molekularformel |
C18H21N3O |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
1-(1-methylpyrrolidin-3-yl)-1,3-diphenylurea |
InChI |
InChI=1S/C18H21N3O/c1-20-13-12-17(14-20)21(16-10-6-3-7-11-16)18(22)19-15-8-4-2-5-9-15/h2-11,17H,12-14H2,1H3,(H,19,22) |
InChI-Schlüssel |
BAZXEKWTWJMZMP-UHFFFAOYSA-N |
SMILES |
CN1CCC(C1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
CN1CCC(C1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Synonyme |
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



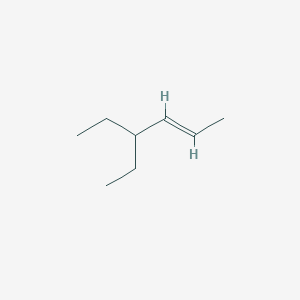
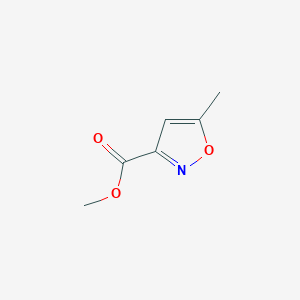
![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)
